N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide
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Overview
Description
N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide is a complex heterocyclic compound that features a unique combination of pyridine, thiazole, and pyranopyridazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach involves the formation of the thiazole ring through the reaction of a pyridine derivative with a thioamide under acidic conditions. The pyranopyridazine moiety can be synthesized via a cyclization reaction involving a suitable dicarbonyl compound and a hydrazine derivative. The final step involves the coupling of the thiazole and pyranopyridazine intermediates under appropriate conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups attached to the pyridine or thiazole rings.
Scientific Research Applications
N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects. Additionally, the compound’s ability to interact with nucleic acids can contribute to its antimicrobial properties .
Comparison with Similar Compounds
N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide can be compared with other similar compounds, such as:
Pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic structure and are known for their biological activity.
Thiazole derivatives: These compounds are widely studied for their diverse biological activities, including antimicrobial and anticancer properties.
Pyridazine-bridged complexes:
The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H13N5O2S |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxamide |
InChI |
InChI=1S/C16H13N5O2S/c22-15(13-6-11-8-23-5-3-12(11)20-21-13)19-16-18-14(9-24-16)10-2-1-4-17-7-10/h1-2,4,6-7,9H,3,5,8H2,(H,18,19,22) |
InChI Key |
IOAVIYQKAPGBLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=CC(=NN=C21)C(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Origin of Product |
United States |
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